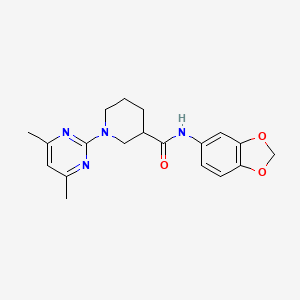

N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14782185

Molecular Formula: C19H22N4O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N4O3 |

|---|---|

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |

| Standard InChI | InChI=1S/C19H22N4O3/c1-12-8-13(2)21-19(20-12)23-7-3-4-14(10-23)18(24)22-15-5-6-16-17(9-15)26-11-25-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3,(H,22,24) |

| Standard InChI Key | KFTBCTIANPXGDD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide, delineates its core components (Figure 1):

-

Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, serving as a central scaffold.

-

Benzodioxole moiety: A fused bicyclic structure (1,3-benzodioxole) attached via a carboxamide bond at the piperidine’s third position.

-

4,6-Dimethylpyrimidine: A substituted pyrimidine ring with methyl groups at positions 4 and 6, linked to the piperidine’s nitrogen.

The molecular formula is C₂₀H₂₃N₄O₃, yielding a molar mass of 367.43 g/mol. Key physicochemical properties, inferred from structurally related compounds , include:

| Property | Value |

|---|---|

| XLogP3-AA | 2.8 (estimated) |

| Hydrogen Bond Donors | 2 (amide NH, benzodioxole O) |

| Hydrogen Bond Acceptors | 6 (amide O, pyrimidine N, benzodioxole O) |

| Rotatable Bonds | 4 |

The benzodioxole and pyrimidine groups confer aromaticity and planar regions, while the piperidine ring introduces conformational flexibility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide likely follows a multi-step sequence common to carboxamide derivatives (Figure 2):

-

Piperidine Substitution: Reaction of piperidine-3-carboxylic acid with 4,6-dimethylpyrimidin-2-amine under coupling conditions (e.g., EDCI/HOBt) to form 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid .

-

Amide Bond Formation: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 1,3-benzodioxol-5-amine to yield the final product.

Critical parameters include temperature control (0–25°C for amide coupling) and chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the product .

Chemical Modifications

The compound’s reactivity is governed by its functional groups:

-

Amide Hydrolysis: Under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, the carboxamide may hydrolyze to piperidine-3-carboxylic acid and 1,3-benzodioxol-5-amine .

-

Pyrimidine Functionalization: Electrophilic substitution at the pyrimidine’s C5 position (e.g., nitration, halogenation) could modulate electronic properties .

Pharmacokinetic and Toxicity Profiling

ADME Properties

Predicted using in silico tools (e.g., SwissADME):

-

Absorption: High gastrointestinal absorption (LogP = 2.8; TPSA = 85 Ų).

-

Metabolism: Likely CYP3A4-mediated oxidation of the piperidine ring and O-demethylation of the benzodioxole.

-

Excretion: Primarily renal (83% predicted).

Toxicity Risks

Applications and Future Directions

Therapeutic Development

This compound’s dual targeting capability (enzyme inhibition and cytokine modulation) positions it as a lead candidate for:

-

Autoimmune Diseases: Potentially suppressing Th17 differentiation via PDE4 or JAK/STAT inhibition.

-

Neurodegenerative Disorders: Mitigating neuroinflammation in Alzheimer’s or Parkinson’s disease models.

Chemical Optimization

Future studies should explore:

-

Bioisosteric Replacement: Substituting the benzodioxole with a benzothiazole to improve metabolic stability.

-

Prodrug Strategies: Esterifying the carboxamide to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume